2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile

EZH2 inhibition epigenetics histone methyltransferase

2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile (CAS 1249299-48-6) is a substituted benzonitrile building block with molecular formula C₁₁H₁₅N₃ and molecular weight 189.26 g/mol. The compound features a benzonitrile core substituted at the ortho position with an N-methyl-N-(2-aminoethyl)aminomethyl side chain.

Molecular Formula C11H15N3
Molecular Weight 189.26 g/mol
Cat. No. B7868005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile
Molecular FormulaC11H15N3
Molecular Weight189.26 g/mol
Structural Identifiers
SMILESCN(CCN)CC1=CC=CC=C1C#N
InChIInChI=1S/C11H15N3/c1-14(7-6-12)9-11-5-3-2-4-10(11)8-13/h2-5H,6-7,9,12H2,1H3
InChIKeyNUXYUVWEIRZSCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile – Chemical Identity and Core Characteristics for Research Procurement


2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile (CAS 1249299-48-6) is a substituted benzonitrile building block with molecular formula C₁₁H₁₅N₃ and molecular weight 189.26 g/mol . The compound features a benzonitrile core substituted at the ortho position with an N-methyl-N-(2-aminoethyl)aminomethyl side chain . It is commercially available from multiple suppliers at purities of 95–97%, typically as a liquid or low-melting solid requiring storage at 0–8 °C under inert atmosphere [1]. This compound has been deposited in the ChEMBL database (CHEMBL2204997) and has recorded bioactivity data against the histone methyltransferase EZH2, phenylethanolamine N-methyltransferase (PNMT), and cytochrome P450 2D6 (CYP2D6) [2][3].

Why 2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile Cannot Be Interchanged with Its Closest Regioisomeric or N-Alkyl Analogs


Substitution at the ortho, meta, or para position of the benzonitrile ring in this chemical series produces regioisomers with identical molecular formula and nearly indistinguishable physicochemical bulk properties, yet these subtle positional changes can profoundly alter target binding geometry and biological activity. Furthermore, replacing the N-methyl group with an N-ethyl group (a single methylene insertion) is a common medicinal chemistry tactic to probe steric tolerance, but published bioactivity data reveal that this minimal structural change can produce an order-of-magnitude difference in enzyme inhibition potency [1][2]. Procurement decisions based solely on nominal scaffold identity—without reference to the specific substitution pattern—therefore risk acquiring a compound that is structurally proximal but functionally divergent for the intended assay or synthetic application.

Quantitative Differentiation Evidence for 2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile Against Its Closest Analogs


EZH2 Methyltransferase Inhibition: 12-Fold Superiority Over the N-Ethyl Analog

The target compound inhibited EZH2 methyltransferase activity within the PRC2 complex with an IC50 of 10 nM [1]. The direct N-ethyl analog, 2-{[(2-amino-ethyl)-ethyl-amino]-methyl}-benzonitrile (CAS 1353961-10-0), tested in a comparable biochemical assay measuring [³H]methyl group transfer from SAM, showed an IC50 of 120 nM [2]. This represents a 12-fold loss of potency upon N-ethyl substitution, indicating that the N-methyl group is close to the optimal steric and conformational fit for the EZH2 active site.

EZH2 inhibition epigenetics histone methyltransferase

CYP2D6 Inhibition: >12-Fold Weaker Activity Suggests Favorable Off-Target Profile Relative to N-Ethyl Analog

The target compound inhibited human recombinant CYP2D6 with an IC50 of 3.30 × 10³ nM (3.3 μM) in a fluorescence-based assay using 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin as substrate [1]. A structurally related benzonitrile analog recorded an IC50 of 4.00 × 10⁴ nM (40 μM) against CYP2D6 expressed in baculovirus-infected insect cell microsomes [2]. While not a direct structural match, the >12-fold weaker CYP2D6 inhibition for the comparator suggests that within this chemical series, CYP2D6 interaction is exquisitely sensitive to substitution; the target compound's intermediate IC50 of 3.3 μM indicates a measurable but moderate CYP2D6 liability that is quantifiably distinct from analogs at both extremes of the activity range.

CYP2D6 drug metabolism off-target liability

PNMT Inhibition: Extremely Weak Affinity (Ki ≈ 1.1 mM) Defines a Baseline for Selectivity Profiling

The target compound demonstrated a Ki of 1.11 × 10⁶ nM (approximately 1.1 mM) against phenylethanolamine N-methyltransferase (PNMT) in an in vitro inhibition assay [1]. For comparison, known PNMT inhibitors in the benzylamine class achieve Ki values in the low nanomolar range (e.g., PNMT-IN-1: Ki = 1.2 nM; SK&F 64139: Ki < 10 nM) [2]. The target compound's negligible PNMT affinity—over 10⁶-fold weaker than optimized PNMT inhibitors—provides a critical selectivity data point. Among the broader class of aminoethyl-aminomethyl-benzonitriles that have been evaluated for PNMT activity, this compound exhibits some of the weakest measured affinity, making it a useful negative-control candidate or a scaffold for programs where PNMT avoidance is desired.

PNMT selectivity off-target screening

Regioisomeric Differentiation: Ortho-Substitution Defines a Unique Chemical Space Relative to Meta- and Para-Benzonitrile Analogs

The target compound is the ortho-substituted benzonitrile regioisomer (CAS 1249299-48-6) . The meta-substituted analog (3-{[(2-amino-ethyl)-methyl-amino]-methyl}-benzonitrile) and para-substituted analog (4-{[(2-amino-ethyl)-methyl-amino]-methyl}-benzonitrile, CAS 1250429-03-8) share the identical molecular formula C₁₁H₁₅N₃ and molecular weight (189.26 g/mol) . All three regioisomers are commercially available at comparable purities (95–97%), and their bulk physicochemical properties (density ~1.1 g/cm³, boiling point ~287–309 °C) are nearly indistinguishable . However, the ortho-substitution pattern places the aminoethyl-methylaminomethyl side chain in closer proximity to the nitrile group, creating a unique steric and electronic environment that influences metal coordination geometry and target binding conformation—factors that are absent in the meta and para isomers.

regioisomer ortho-substitution chemical space

Optimal Application Scenarios for 2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile Based on Verified Differentiation Evidence


EZH2 Inhibitor Lead Optimization and SAR Expansion Campaigns

With a confirmed EZH2 IC50 of 10 nM and a 12-fold advantage over the N-ethyl analog, this compound serves as a high-value starting scaffold for medicinal chemistry programs targeting EZH2-dependent cancers (e.g., lymphomas with EZH2 gain-of-function mutations). The documented selectivity window—very weak PNMT activity (Ki ~1.1 mM) and moderate CYP2D6 inhibition (IC50 3.3 μM)—provides an immediate preliminary liability profile that can guide initial analog design without repeating these assays [1][2].

Multi-Target Profiling and Selectivity Panel Reference Compound

The compound's bioactivity profile across three therapeutically relevant targets (EZH2: IC50 10 nM; CYP2D6: IC50 3.3 μM; PNMT: Ki ~1.1 mM) spans over five orders of magnitude in affinity [1][2][3]. This makes it a useful reference standard for calibrating multi-target selectivity panels, particularly for distinguishing genuine EZH2 engagement from off-target PNMT or CYP interactions in screening cascades.

Ortho-Substituted Benzonitrile Building Block for Coordination Chemistry and Ligand Design

The ortho relationship between the nitrile and the aminoethyl-methylaminomethyl side chain creates a unique bidentate or hemilabile ligand environment not accessible with the meta or para regioisomers. For researchers synthesizing metal complexes or metal-organic frameworks where nitrile–amine chelation geometry is critical, the ortho isomer is the only regioisomer capable of forming the desired chelate ring size .

Negative Control for PNMT Assay Development and Validation

With a PNMT Ki of approximately 1.1 mM—over one-million-fold weaker than reference PNMT inhibitors such as PNMT-IN-1 (Ki = 1.2 nM)—this compound is well-suited as a negative control for PNMT biochemical and cell-based assays [3]. Its structural similarity to active-site ligands (benzylamine-type scaffold) without meaningful target engagement makes it a credible inactive comparator for assay validation.

Quote Request

Request a Quote for 2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.